molecular formula C11H12ClNO3 B2477743 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid CAS No. 197170-08-4

5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid

Cat. No. B2477743
M. Wt: 241.67
InChI Key: IOGZUZWYWFERNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid , also known as 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid , is a chemical compound with the molecular formula C<sub>11</sub>H<sub>10</sub>ClNO<sub>3</sub> .

  • It is a white crystalline substance and belongs to the class of oxo acids and derivatives .





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions.

    • Unfortunately, I don’t have access to specific synthetic methods for this compound. However, scientific literature likely contains relevant information.





  • Molecular Structure Analysis



    • The molecular structure of 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid consists of a pentanoic acid backbone with an amino group and a chlorophenyl group attached.

    • The chlorophenyl group contributes to its aromatic character.





  • Chemical Reactions Analysis



    • The compound may undergo various chemical reactions, including acid-base reactions, esterification, and nucleophilic substitutions.

    • Specific reactions would depend on the functional groups present and reaction conditions.





  • Physical And Chemical Properties Analysis



    • Melting Point : High (200-300°C) due to ionic properties.

    • Solubility : Soluble in water and ethanol, insoluble in non-polar solvents.

    • Amphoteric Property : Can act as both an acid and a base due to its dipolar nature.

    • Isomerism : Exists in D and L forms (except glycine).




  • Scientific Research Applications

    Biosynthesis Precursor

    5-Amino-4-oxopentanoic acid, a structural variant of 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid, is a precursor in the biosynthesis of biologically active porphyrins like chlorophyll, bacteriochlorophyll, and heme. These compounds play a crucial role in processes such as photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).

    Chemical Synthesis

    The compound has been synthesized for various applications. For instance, 5-Amino-4-oxopentanoic acid hydrochloride, related to 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid, was synthesized from levulinic acid in a process involving esterification and bromination (Yuan, 2006).

    Reaction Studies

    Research on reactions involving compounds structurally similar to 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid has been conducted. For example, the reaction of 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid with hydroxylamine hydrochloride was studied, yielding various products under different conditions (Kurihara, Mori, & Sakamoto, 1977).

    Biochemical Research

    In biochemical studies, 5-chloro-4-oxopentanoic acid, a related compound, was used to identify cysteine as the reactive group in pyruvate kinase, an enzyme crucial for glycolysis (Chalkley & Bloxham, 1976).

    Electrosynthesis

    Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, a variant of the subject compound, was studied, demonstrating the potential of electrochemical methods in the synthesis of complex organic compounds (Konarev, Lukyanets, & Negrimovskii, 2007).

    Crystal Structure Analysis

    The synthesis and crystal structure analysis of related compounds, such as (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, have been carried out, providing insights into the structural properties of these complex molecules (Heng-shan, Dong-Dong, & Chi-Qiong, 2005).

    Safety And Hazards



    • The compound is not considered hazardous according to OSHA standards.

    • No specific hazards identified.

    • Toxicity : Not available.

    • Fire Hazard : Keep away from heat and ignition sources.




  • Future Directions



    • Research on this compound could explore its potential therapeutic applications, biological targets, and optimization of its properties.




    properties

    IUPAC Name

    5-(3-chloroanilino)-5-oxopentanoic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H12ClNO3/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IOGZUZWYWFERNY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)Cl)NC(=O)CCCC(=O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H12ClNO3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    241.67 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid

    Citations

    For This Compound
    2
    Citations
    S DUTTA, S RAYb, K Nagarajan - Int J Pharm. Pharmaceut Sci., 2014 - scholar.archive.org
    Objective: Other than glucose, glutamic acid is one of the major substrates, if not the major substrate, for the energy metabolism of rapidly growing tumor cells. Glutamine acts as a …
    Number of citations: 1 scholar.archive.org
    S Dutta, GR Ravali, S Ray… - ||| Bangladesh Journal of …, 2015 - bdpsjournal.org
    In the present work few novel 2-(4-methylbenzenesulphonamido) pentanedioic acid amide derivatives and the basic compound 2-(4-methylphenylsulfonamido) pentanedioic acid have …
    Number of citations: 1 www.bdpsjournal.org

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.